methyl 6-methyl-2H-chromene-8-carboxylate
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Overview
Description
Methyl 6-methyl-2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .
Preparation Methods
The synthesis of methyl 6-methyl-2H-chromene-8-carboxylate typically involves cyclization reactions. One common method includes the reaction of appropriate phenols with acetic anhydride in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Methyl 6-methyl-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 6-methyl-2H-chromene-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA. The exact pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 6-methyl-2H-chromene-8-carboxylate can be compared with other chromene derivatives, such as:
Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate: This compound has similar structural features but differs in its hydroxyl group, which can lead to different biological activities.
Methyl 6-chloro-2H-chromene-3-carboxylate: The presence of a chlorine atom in this compound can significantly alter its reactivity and biological properties.
This compound stands out due to its unique combination of a methyl group and a carboxylate ester, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-methyl-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-8-6-9-4-3-5-15-11(9)10(7-8)12(13)14-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
XIJMEDIRUSKBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)OCC=C2 |
Origin of Product |
United States |
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